molecular formula C11H16N2O B1599293 2-Methoxy-5-(2-piperidinyl)pyridine CAS No. 526183-16-4

2-Methoxy-5-(2-piperidinyl)pyridine

Cat. No.: B1599293
CAS No.: 526183-16-4
M. Wt: 192.26 g/mol
InChI Key: PZPSASQDMBLQNN-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-piperidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-piperidinyl)pyridine typically involves the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron to produce 2-methoxypyridine-5-boronic acid pinacol ester. This intermediate then undergoes a reaction with 2-halogenated pyridine to yield the desired product . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective catalysts and reagents, as well as efficient purification techniques to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-piperidinyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

2-Methoxy-5-(2-piperidinyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-piperidinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-based compounds, such as:

Uniqueness

2-Methoxy-5-(2-piperidinyl)pyridine is unique due to the presence of both methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-methoxy-5-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSASQDMBLQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407264
Record name 2-methoxy-5-piperidin-2-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526183-16-4
Record name 2-methoxy-5-piperidin-2-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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